molecular formula C25H28ClNO4 B12714132 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(1-piperidinyl)propyl ester, hydrochloride CAS No. 90512-49-5

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(1-piperidinyl)propyl ester, hydrochloride

Cat. No.: B12714132
CAS No.: 90512-49-5
M. Wt: 441.9 g/mol
InChI Key: RWGAWDGQGNAZJY-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(1-piperidinyl)propyl ester, hydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzopyran core, a carboxylic acid group, and a piperidinyl propyl ester moiety. It is often used in the synthesis of various pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(1-piperidinyl)propyl ester, hydrochloride typically involves multiple steps:

    Formation of the Benzopyran Core: The initial step involves the cyclization of appropriate precursors to form the benzopyran core. This can be achieved through the condensation of phenolic compounds with carboxylic acids under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Esterification: The esterification of the carboxylic acid group with 3-(1-piperidinyl)propanol is carried out using catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and piperidinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(1-piperidinyl)propyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes such as monoamine oxidase and tyrosine phosphatase, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate neurotransmitter levels and signal transduction pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Flavoxate Hydrochloride: Similar structure but with a different ester group.

    3-Methylflavone-8-carboxylic Acid: Similar core structure but lacks the piperidinyl propyl ester moiety.

    4-Oxo-4H-1-Benzopyran-2-carboxylic Acid: Similar core structure but different functional groups.

Uniqueness

The uniqueness of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(1-piperidinyl)propyl ester, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90512-49-5

Molecular Formula

C25H28ClNO4

Molecular Weight

441.9 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C25H27NO4.ClH/c1-18-22(27)20-12-8-13-21(24(20)30-23(18)19-10-4-2-5-11-19)25(28)29-17-9-16-26-14-6-3-7-15-26;/h2,4-5,8,10-13H,3,6-7,9,14-17H2,1H3;1H

InChI Key

RWGAWDGQGNAZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCCN3CCCCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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